



# Protocol for In Vivo Administration of (3S)-Butylphthalide in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | (3S)-Butylphthalide |           |
| Cat. No.:            | B3025678            | Get Quote |

## **Application Notes**

(3S)-Butylphthalide, also known as L-3-n-butylphthalide (L-NBP), and its racemic mixture (DL-NBP), are compounds extensively investigated for their neuroprotective properties, particularly in the context of ischemic stroke and neurodegenerative diseases.[1][2] Originally extracted from the seeds of Apium graveolens (celery), NBP has demonstrated a range of therapeutic effects including enhancing cerebral blood flow, inhibiting neuronal apoptosis, reducing inflammation, and mitigating oxidative stress.[1][3] Its multifaceted mechanism of action involves the modulation of several key signaling pathways, making it a promising candidate for neurological research.[4][5]

These protocols provide detailed guidelines for the preparation and in vivo administration of **(3S)-Butylphthalide** in various mouse models, primarily focusing on ischemic stroke models such as middle cerebral artery occlusion (MCAO). The information is intended for researchers, scientists, and drug development professionals to ensure consistent and reproducible experimental outcomes.

## **Quantitative Data Summary**

The following tables summarize the dosages and administration routes of NBP as reported in various studies using mouse models of neurological disease.

Table 1: Intraperitoneal (i.p.) Administration of NBP in Mouse Models



| Mouse<br>Model                                      | NBP Form | Dosage<br>(mg/kg)  | Vehicle                    | Frequency<br>and<br>Duration                                           | Reference(s |
|-----------------------------------------------------|----------|--------------------|----------------------------|------------------------------------------------------------------------|-------------|
| Middle Cerebral Artery Occlusion (MCAO)             | DL-NBP   | 100                | Not Specified              | Single dose 1<br>hour post-<br>ischemia or 2<br>hours pre-<br>ischemia | [6]         |
| Middle Cerebral Artery Occlusion (MCAO)             | DL-NBP   | 70                 | Not Specified              | Daily for 3<br>days post-<br>ischemia-<br>reperfusion                  | [7]         |
| Middle Cerebral Artery Occlusion (MCAO)             | DL-NBP   | 10, 20, 40         | 0.5% Tween-<br>80 solution | Daily for 13<br>days starting<br>from day 1<br>post-surgery            | [8]         |
| Middle<br>Cerebral<br>Artery<br>Occlusion<br>(MCAO) | DL-NBP   | 15, 30, 60,<br>120 | Not Specified              | Single dose<br>immediately<br>after<br>reperfusion                     | [9]         |

Table 2: Oral Gavage (p.o.) Administration of NBP in Mouse Models



| Mouse<br>Model                                 | NBP Form | Dosage<br>(mg/kg) | Vehicle       | Frequency<br>and<br>Duration                    | Reference(s |
|------------------------------------------------|----------|-------------------|---------------|-------------------------------------------------|-------------|
| Permanent Distal MCAO (dMCAO)                  | L-NBP    | 20, 60            | Vegetable oil | Daily for 1<br>month as a<br>pretreatment       | [10]        |
| Repeated Cerebral Ischemia- Reperfusion (RCIR) | DL-NBP   | 80, 120           | Corn oil      | Daily for 4<br>weeks                            | [11]        |
| Permanent Distal MCAO (dMCAO)                  | DL-NBP   | 80                | Not Specified | Daily for 1, 7,<br>or 21<br>consecutive<br>days | [12]        |

Table 3: Other Administration Routes of NBP in Mouse Models

| Administr<br>ation<br>Route | Mouse<br>Model                      | NBP<br>Form | Dosage<br>(mg/kg) | Vehicle          | Frequenc<br>y and<br>Duration                              | Referenc<br>e(s) |
|-----------------------------|-------------------------------------|-------------|-------------------|------------------|------------------------------------------------------------|------------------|
| Intravenou<br>s (i.v.)      | Transient<br>MCAO<br>(tMCAO)        | DL-NBP      | 4, 8              | Not<br>Specified | Two administrati ons post- tMCAO                           | [13]             |
| Intranasal                  | Sensorimot<br>or Cortex<br>Ischemia | DL-NBP      | 80                | Vegetable<br>oil | Daily for 14<br>days<br>starting 1<br>hour post-<br>stroke | [14][15]         |

## **Experimental Protocols**



## Protocol 1: Intraperitoneal (i.p.) Injection

This protocol is adapted from studies using the MCAO mouse model of ischemic stroke.[6][7][8]

#### Materials:

- DL-3-n-butylphthalide (DL-NBP)
- Vehicle (e.g., 0.5% Tween-80 solution, normal saline)
- Sterile 1 mL syringes with 25-27 gauge needles
- Vortex mixer
- Analytical balance and weighing paper
- · Appropriate mouse restraint device

#### Procedure:

- Preparation of NBP Solution:
  - Accurately weigh the required amount of DL-NBP using an analytical balance.
  - Prepare the vehicle solution (e.g., 0.5% Tween-80 in sterile normal saline).
  - Dissolve the weighed DL-NBP in the vehicle to achieve the desired final concentration (e.g., 2 mg/mL for a 20 mg/kg dose in a 25g mouse, assuming an injection volume of 0.25 mL).
  - Vortex the solution thoroughly to ensure complete dissolution. Prepare fresh daily.
- · Animal Handling and Injection:
  - Weigh the mouse to determine the precise injection volume.
  - Gently restrain the mouse, exposing the lower abdominal quadrants.
  - Tilt the mouse slightly head-down to move the abdominal organs forward.



- Insert the needle at a 15-30 degree angle into the lower right or left abdominal quadrant,
   avoiding the midline to prevent damage to the bladder or cecum.
- Aspirate briefly to ensure no fluid (blood or urine) is drawn back, confirming correct needle placement.
- Slowly inject the calculated volume of the NBP solution.
- Withdraw the needle and return the mouse to its cage.
- Monitor the mouse for any immediate adverse reactions.

## **Protocol 2: Oral Gavage**

This protocol is suitable for daily administration over extended periods, as seen in chronic studies.[10][11]

#### Materials:

- (3S)-Butylphthalide (L-NBP or DL-NBP)
- Vehicle (e.g., corn oil, vegetable oil)
- Flexible, ball-tipped gavage needles (20-22 gauge for adult mice)
- 1 mL syringes
- Vortex mixer
- Analytical balance

#### Procedure:

- Preparation of NBP Suspension:
  - Weigh the required amount of NBP.
  - Add the NBP to the appropriate volume of the oil-based vehicle (e.g., corn oil).



- Vortex thoroughly to create a uniform suspension. Ensure the suspension is well-mixed immediately before each administration.
- Animal Handling and Gavage:
  - Weigh the mouse to calculate the administration volume.
  - Securely restrain the mouse by grasping the loose skin on its neck and back to immobilize the head.
  - Hold the mouse in a vertical position.
  - Gently insert the gavage needle into the diastema (the gap between the incisors and molars), guiding it along the roof of the mouth towards the esophagus.
  - Allow the mouse to swallow the needle; do not force it. The needle should pass smoothly into the esophagus. If resistance is met, withdraw and restart.
  - Once the needle is properly positioned in the esophagus, slowly dispense the NBP suspension.
  - Gently remove the needle and return the mouse to its cage.
  - Observe the mouse for any signs of respiratory distress, which could indicate accidental administration into the trachea.

# Mandatory Visualizations Signaling Pathways and Experimental Workflow

The neuroprotective effects of **(3S)-Butylphthalide** are attributed to its influence on multiple cellular pathways. Below are diagrams illustrating a key neuroprotective signaling pathway and a general experimental workflow for in vivo administration.





Click to download full resolution via product page

Caption: Key neuroprotective signaling pathways modulated by (3S)-Butylphthalide.





Click to download full resolution via product page

Caption: General experimental workflow for in vivo NBP administration in mouse models.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What is the mechanism of Butylphthalide? [synapse.patsnap.com]
- 2. What is Butylphthalide used for? [synapse.patsnap.com]
- 3. Application and prospects of butylphthalide for the treatment of neurologic diseases PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of Recent Advances in Neuroprotective Potential of 3-N-Butylphthalide and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dl-3-n-Butylphthalide Prevents Neuronal Cell Death after Focal Cerebral Ischemia in Mice via the JNK Pathway PMC [pmc.ncbi.nlm.nih.gov]
- 7. Butylphthalide Inhibits TLR4/NF-κB Pathway by Upregulation of miR-21 to Have the Neuroprotective Effect PMC [pmc.ncbi.nlm.nih.gov]
- 8. DI-3-n-Butylphthalide Promotes Neurogenesis in Ischemic Stroke Mice Through Wnt/β-Catenin Signaling Activation and Neurotrophic Factor Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Long-term L-3-n-butylphthalide pretreatment attenuates ischemic brain injury in mice with permanent distal middle cerebral artery occlusion through the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DI-3-n-Butylphthalide Improves Neuroinflammation in Mice with Repeated Cerebral Ischemia-Reperfusion Injury through the Nrf2-Mediated Antioxidant Response and TLR4/MyD88/NF-κB Signaling Pathway PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dl-3-n-butylphthalide improves stroke outcomes after focal ischemic stroke in mouse model by inhibiting the pyroptosis-regulated cell death and ameliorating neuroinflammation -PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DI-3-n-butylphthalide promotes angiogenesis in ischemic stroke mice through upregulating autocrine and paracrine sonic hedgehog PMC [pmc.ncbi.nlm.nih.gov]



- 14. DL-3-n-butylphthalide Increases Collateriogenesis and Functional Recovery after Focal Ischemic Stroke in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 15. DL-3-n-butylphthalide Increases Collateriogenesis and Functional Recovery after Focal Ischemic Stroke in Mice [aginganddisease.org]
- To cite this document: BenchChem. [Protocol for In Vivo Administration of (3S)-Butylphthalide in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3025678#protocol-for-in-vivo-administration-of-3s-butylphthalide-in-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com